"6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine CAS number"
"6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine CAS number"
An In-Depth Technical Guide to 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine
Core Topic: 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine CAS Number: 1075-39-4[1]
Executive Summary
This technical guide provides a comprehensive overview of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine, a key heterocyclic intermediate in modern medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, detail robust synthetic strategies, and analyze its chemical reactivity, which is central to its utility as a versatile scaffold. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical applications for researchers, scientists, and drug development professionals. This document serves as a reference for understanding and utilizing this valuable chemical building block in the synthesis of novel molecular entities with therapeutic potential.
Introduction: The Primacy of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone pharmacophore in drug design, renowned for its ability to mimic the structure of endogenous purines and pyrimidines, allowing it to interact with a wide array of biological targets. Within this class, the 2,4-diaminopyrimidine motif is particularly significant, forming the structural core of numerous enzyme inhibitors and receptor antagonists.[2] Compounds built upon this scaffold have found success as dihydrofolate reductase (DHFR) inhibitors, leading to anti-infective and anticancer therapies.[2]
6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine represents a strategically modified iteration of this core. The introduction of a chlorine atom at the C6 position serves as a crucial reactive handle. This halogen's electron-withdrawing nature and its capacity to act as a leaving group in nucleophilic substitution reactions unlock a vast potential for molecular diversification.[2] Furthermore, the N2,N2-dimethyl substitution subtly modulates the electronic profile and steric hindrance of the molecule, influencing its solubility, metabolic stability, and binding affinity compared to its unsubstituted or N4-substituted counterparts. This guide delves into the chemistry of this specific isomer, highlighting its role as a pivotal starting material for constructing libraries of novel bioactive compounds.
Physicochemical Properties and Identification
Accurate identification and characterization are paramount for any chemical synthesis program. The key properties of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1075-39-4 | [1] |
| Molecular Formula | C₆H₉ClN₄ | [3] |
| Molecular Weight | 172.62 g/mol | Inferred from Formula |
| IUPAC Name | 6-chloro-N2,N2-dimethylpyrimidine-2,4-diamine | |
| Appearance | Typically an off-white to light yellow solid | [4][5] |
| Solubility | Moderately soluble in organic solvents like ethanol, methanol, and DMSO. Low water solubility is expected. | [5] |
Note: Spectroscopic data (¹H-NMR, ¹³C-NMR, MS) should be acquired on a lot-specific basis for confirmation of identity and purity.
Synthesis and Manufacturing Strategy
The synthesis of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine can be approached through a logical, multi-step sequence, typically starting from a more common precursor. The general and well-established strategy involves the chlorination of a corresponding 6-hydroxypyrimidine.[6][7]
Proposed Synthetic Workflow
The most logical pathway involves three key transformations:
-
Guanidine Condensation: Reaction of a suitable three-carbon precursor with N,N-dimethylguanidine to form the core 2-(dimethylamino)-6-hydroxypyrimidin-4-amine ring.
-
Chlorination: Conversion of the hydroxyl group at the C6 position to a chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard and highly effective transformation for heterocyclic hydroxyl groups.[7][8]
-
Purification: Isolation and purification of the final product.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Illustrative)
Disclaimer: This protocol is illustrative, based on established chemical principles for analogous compounds, and must be adapted and optimized under controlled laboratory conditions by qualified personnel.
Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Precursor)
-
A precursor, 2,4-diamino-6-hydroxypyrimidine, is synthesized by condensing ethyl cyanoacetate with guanidine in a basic medium.[8] This step would be adapted by using N,N-dimethylguanidine.
Step 2: Chlorination to yield 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine
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Setup: To a three-necked flask equipped with a reflux condenser and a mechanical stirrer, cautiously add the precursor, 2-(Dimethylamino)-6-hydroxypyrimidin-4-amine.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add an excess of phosphorus oxychloride (POCl₃) (approx. 5-10 molar equivalents). The reaction is exothermic and should be controlled.
-
Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-18 hours, monitoring the reaction progress by TLC or HPLC.[6][7]
-
Quenching: After completion, cool the mixture to room temperature. Very slowly and cautiously, pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
-
Isolation: The acidic aqueous solution is then carefully neutralized with a base (e.g., aqueous ammonia or sodium hydroxide solution) to a pH of 6-7, causing the product to precipitate.[6]
-
Purification: The crude solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure product.
Chemical Reactivity: A Gateway to Molecular Diversity
The synthetic value of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine lies in the high reactivity of the C6-chloro substituent. This position is electron-deficient and highly susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of a wide variety of functional groups.
Key Transformations
-
N-Nucleophiles: The chlorine atom is readily displaced by primary and secondary amines, anilines, and other nitrogen-based nucleophiles. This reaction is a cornerstone for building libraries of substituted pyrimidines for structure-activity relationship (SAR) studies.[2]
-
O- and S-Nucleophiles: Reactions with alkoxides, phenoxides, or their sulfur analogs (thiolates) lead to the formation of the corresponding ethers and thioethers, respectively.[2][9][10]
-
Palladium-Catalyzed Cross-Coupling: The C6-Cl bond is an active participant in modern cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, has been successfully employed on analogous 6-chloropyrimidine substrates to form C-C bonds with various arylboronic acids, yielding 6-aryl substituted pyrimidines.[9][10][11][12] This opens a direct path to complex biaryl structures often sought in drug candidates.
Caption: Key reactivity pathways of the title compound.
Biological Significance and Therapeutic Potential
While 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine is primarily a synthetic intermediate, the derivatives synthesized from it are of significant biological interest. The 2,4-diaminopyrimidine core is a known inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in both prokaryotes and eukaryotes. By designing derivatives that selectively inhibit microbial or parasitic DHFR over the human enzyme, potent anti-infective agents can be developed.
Recent research into novel 2,4-diaminopyrimidine derivatives has focused on creating compounds with anti-tubercular activities by targeting the Mycobacterium tuberculosis DHFR (mt-DHFR).[7] The strategic diversification at the C6 position, enabled by the chloro intermediate, is key to optimizing potency and selectivity for such targets. Furthermore, analogues have been screened for broad-spectrum antibacterial and antifungal activity.[10][12]
Safety, Handling, and Storage
As a laboratory chemical, proper handling of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine is essential. The safety profile is expected to be similar to the parent compound, 2,4-diamino-6-chloropyrimidine.
| Hazard Category | Description and Precautionary Measures | Source(s) |
| Health Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [4][13][14] |
| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area or under a fume hood. Avoid dust formation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. | [4][13][15][16] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed in a dry environment. Store away from incompatible materials such as strong oxidizing agents and strong acids. | [4][5][13] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [4][14] |
Conclusion
6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its strategic design, combining the biologically relevant 2,4-diaminopyrimidine core with a versatile reactive site, provides chemists with a reliable and powerful platform for synthesizing novel molecular entities. Understanding its synthesis, reactivity, and safety is fundamental to unlocking its full potential in the development of next-generation therapeutics.
References
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- Jafar, N. N. A., et al. (2015, August 7). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate.
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- Jafar, N. N. A., et al. (2015, August 24). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate.
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- Autech Industry Co.,Ltd. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.
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- Chen, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1449. MDPI.
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